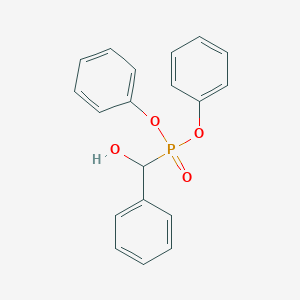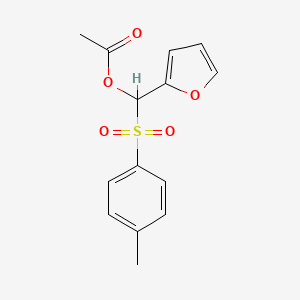
5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl- is a complex organic compound that belongs to the quinolinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the quinolinone core.
Benzoylation: Introduction of the benzoyl group can be achieved through Friedel-Crafts acylation.
Hydrogenation: The tetrahydro part of the molecule can be introduced via hydrogenation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the tetrahydro part of the molecule.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be studied through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Benzoyl Derivatives: Compounds with benzoyl groups attached to different cores.
Tetrahydroquinoline Derivatives: Compounds with tetrahydroquinoline cores.
Uniqueness
The uniqueness of 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-2-phenyl- lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.
For detailed and specific information, consulting scientific literature, databases, and research articles would be necessary
Propriétés
Numéro CAS |
61049-63-6 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-benzoyl-2-phenyl-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H19NO2/c24-20-13-7-12-18-21(20)17(22(25)16-10-5-2-6-11-16)14-19(23-18)15-8-3-1-4-9-15/h1-6,8-11,14,17,23H,7,12-13H2 |
Clé InChI |
QUEPABQBYVYYQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
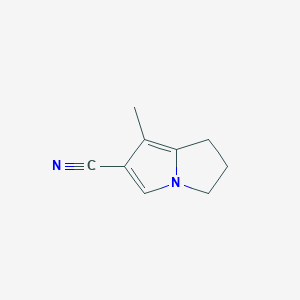


![2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B12885429.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
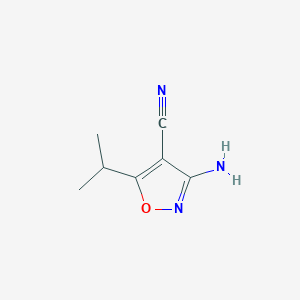
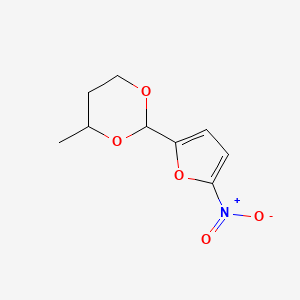
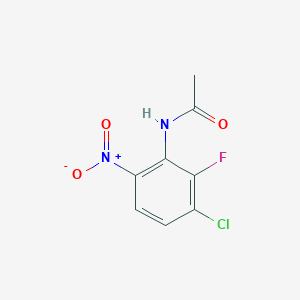
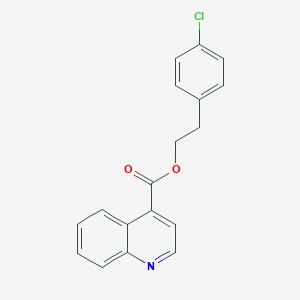
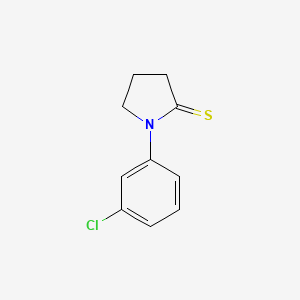
![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)
